

# Spectroscopic Data of 2-Chloroethyl Vinyl Ether: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloroethyl vinyl ether** (CEVE), a versatile chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

### **Data Presentation**

The following tables summarize the key quantitative spectroscopic data for **2-Chloroethyl** vinyl ether.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.47	dd	14.4, 6.8	=CH-O
~4.18	dd	14.4, 1.6	=CH <sub>2</sub> (trans)
~4.00	dd	6.8, 1.6	=CH <sub>2</sub> (cis)
~3.95	t	5.7	-O-CH <sub>2</sub> -
~3.71	t	5.7	-CH <sub>2</sub> -Cl

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

#### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~151.7	=CH-O
~87.4	=CH <sub>2</sub>
~69.1	-O-CH <sub>2</sub> -
~41.8	-CH2-Cl

Reference: Data compiled from various spectroscopic databases.[1][2][3][4][5][6]

## **Infrared (IR) Spectroscopy**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3120	Medium	=C-H stretch
~2960-2850	Medium	C-H stretch (aliphatic)
~1620	Strong	C=C stretch (vinyl ether)
~1200	Strong	C-O-C stretch (asymmetric)
~1050	Strong	C-O-C stretch (symmetric)
~820	Strong	=C-H bend (out-of-plane)
~680	Strong	C-Cl stretch

Reference: Data interpreted from typical values for vinyl ethers and alkyl halides and available spectral data.[3][7][8][9]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
108	~10%	[M+2] <sup>+</sup> (due to <sup>37</sup> Cl isotope)
106	~30%	[M] <sup>+</sup> (Molecular ion, C <sub>4</sub> H <sub>7</sub> 35ClO)
63	100%	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup> or [CH <sub>2</sub> Cl] <sup>+</sup> fragments
43	~60%	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
27	~95%	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

Reference: Fragmentation pattern based on data from the NIST WebBook and other mass spectrometry databases.[4][10][11][12][13]

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A sample of **2-Chloroethyl vinyl ether** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, ~0.7 mL) in a standard 5 mm NMR tube.[14] The solution must be homogeneous and free of particulate matter.[14] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

#### <sup>1</sup>H NMR Spectroscopy Protocol:

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse experiment is typically used for acquiring the <sup>1</sup>H NMR spectrum.
- Key acquisition parameters include a pulse angle of 90°, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- The Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
- The spectrum is phased, baseline corrected, and referenced to the internal standard.

#### <sup>13</sup>C NMR Spectroscopy Protocol:

- The same sample prepared for <sup>1</sup>H NMR can be used.
- A proton-decoupled experiment (e.g., using a DEPT pulse sequence) is commonly employed to simplify the spectrum and enhance the signal of carbon atoms.[15]
- Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are required compared to <sup>1</sup>H NMR.[15]
- The FID is processed similarly to the <sup>1</sup>H NMR data to obtain the final spectrum.

## Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-Chloroethyl vinyl ether**, the spectrum is typically acquired "neat" (undiluted). A drop of the liquid is placed between two salt plates (e.g.,



NaCl or KBr) to form a thin film.[1][7]

#### FTIR Spectroscopy Protocol:

- A background spectrum of the clean salt plates is recorded.
- The prepared sample (thin film between plates) is placed in the instrument's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.[10]
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

Sample Introduction and Ionization: **2-Chloroethyl vinyl ether**, being a volatile organic compound, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).[2][16]

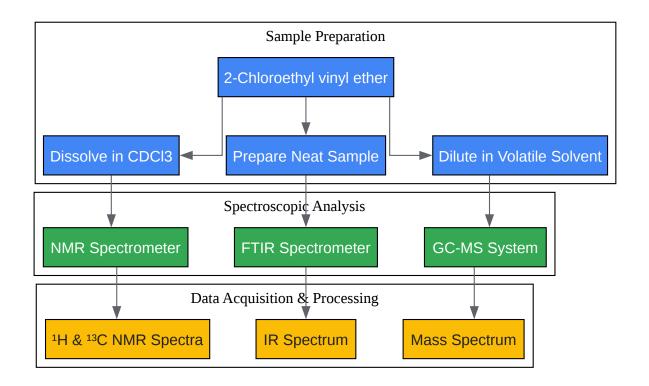
- A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
- The compound is vaporized and separated from the solvent and any impurities on a capillary column.
- The eluted compound enters the mass spectrometer's ion source.
- Electron Ionization (EI) is a common method, where the molecules are bombarded with highenergy electrons (typically 70 eV), causing ionization and fragmentation.[16]

#### Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.



# Visualizations Experimental Workflow for Spectroscopic Analysis

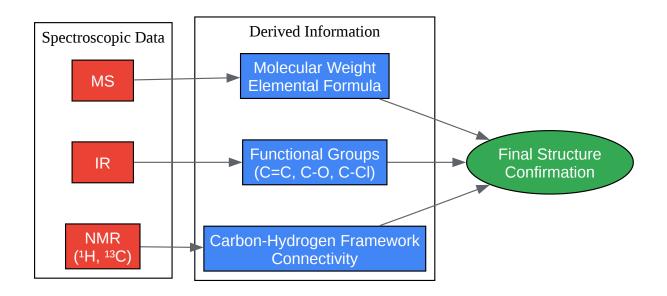


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Caption: Workflow for Spectroscopic Analysis of 2-Chloroethyl vinyl ether.

## **Logical Relationship in Spectral Interpretation**





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Caption: Logical flow for determining chemical structure from spectroscopic data.

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